molecular formula C13H18N2O3S B6502649 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1428370-78-8

1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide

Cat. No. B6502649
CAS RN: 1428370-78-8
M. Wt: 282.36 g/mol
InChI Key: DMXHAVLZZGXCMV-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

The synthesis of azetidines can be achieved through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines and azetidines .


Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles that are analogues of cyclobutane . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .


Chemical Reactions Analysis

Azetidines have been used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The polymerization of azetidines requires high temperatures (>100 °C) in order to polymerize .


Physical And Chemical Properties Analysis

Azetidines are characterized by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Mechanism of Action

Target of Action

The primary target of 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide (MsAzet) is the process of polymerization . MsAzet is an azetidine monomer that is used in the formation of polyamines through anionic ring-opening polymerization (AROP) .

Mode of Action

MsAzet interacts with its targets through a process known as anionic ring-opening polymerization (AROP) . This process is initiated by n BuN(K)Ms and occurs in DMSO at elevated temperatures . The polymerization is first order with respect to MsAzet and the number of active chain ends remains constant during the polymerization .

Biochemical Pathways

The biochemical pathway affected by MsAzet is the polymerization of ring-strained nitrogen-containing monomers . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Pharmacokinetics

It is known that the polymerization of msazet requires high temperatures (>100 °c) in order to proceed . This suggests that the compound may have specific requirements for stability and reactivity, which could impact its bioavailability.

Result of Action

The result of MsAzet’s action is the formation of a branched polymer . This polymer is formed through the anionic ring-opening polymerization (AROP) of the MsAzet monomer .

Action Environment

The action of MsAzet is influenced by environmental factors such as temperature and the presence of a suitable initiator . The polymerization of MsAzet requires high temperatures (>100 °C) and is initiated by n BuN(K)Ms . The reaction occurs in DMSO , suggesting that the solvent environment also plays a role in the compound’s action.

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and there is an increased interest in this unique four-membered heterocycle . Future research will likely focus on further exploring the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-methylsulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(11-6-4-3-5-7-11)14-13(16)12-8-15(9-12)19(2,17)18/h3-7,10,12H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHAVLZZGXCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide

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